1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine
Overview
Description
1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine is a compound that features a piperazine ring substituted with a diphenylmethyl group and a trifluoromethyl-thiadiazole moiety.
Preparation Methods
The synthesis of 1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the following steps:
Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with trifluoroacetic acid.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Coupling with piperazine: The thiadiazole derivative is then coupled with piperazine in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the diphenylmethyl group: This final step involves the reaction of the piperazine derivative with diphenylmethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine undergoes various types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted thiadiazole derivatives and piperazine analogs .
Scientific Research Applications
1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine can be compared with other similar compounds, such as:
1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine: This compound has a piperidine ring instead of a piperazine ring, which may affect its biological activity and pharmacokinetic properties.
1-(diphenylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine: This compound contains a morpholine ring, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4S/c21-20(22,23)18-24-25-19(28-18)27-13-11-26(12-14-27)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCULERZJGVTOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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